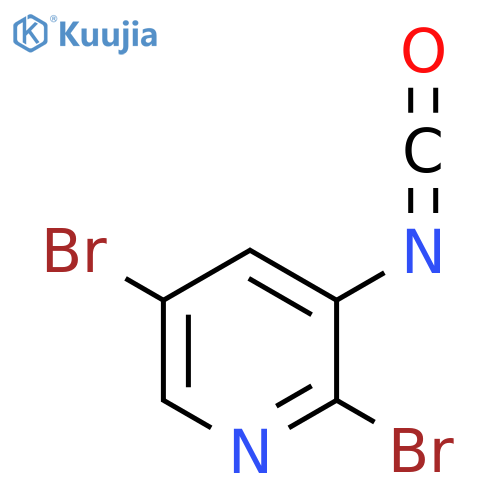Cas no 2649083-40-7 (2,5-Dibromo-3-isocyanatopyridine)

2649083-40-7 structure
商品名:2,5-Dibromo-3-isocyanatopyridine
2,5-Dibromo-3-isocyanatopyridine 化学的及び物理的性質
名前と識別子
-
- 2,5-dibromo-3-isocyanatopyridine
- 2649083-40-7
- EN300-1592455
- 2,5-Dibromo-3-isocyanatopyridine
-
- インチ: 1S/C6H2Br2N2O/c7-4-1-5(10-3-11)6(8)9-2-4/h1-2H
- InChIKey: NXPZXONATDLMRA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)N=C=O)Br
計算された属性
- せいみつぶんしりょう: 277.85134g/mol
- どういたいしつりょう: 275.85339g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2,5-Dibromo-3-isocyanatopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1592455-250mg |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 250mg |
$1065.0 | 2023-09-23 | ||
| Enamine | EN300-1592455-1000mg |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 1000mg |
$1157.0 | 2023-09-23 | ||
| Enamine | EN300-1592455-10000mg |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 10000mg |
$4974.0 | 2023-09-23 | ||
| Enamine | EN300-1592455-2.5g |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 2.5g |
$2268.0 | 2023-07-10 | ||
| Enamine | EN300-1592455-0.05g |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 0.05g |
$972.0 | 2023-07-10 | ||
| Enamine | EN300-1592455-5.0g |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 5.0g |
$3355.0 | 2023-07-10 | ||
| Enamine | EN300-1592455-0.25g |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 0.25g |
$1065.0 | 2023-07-10 | ||
| Enamine | EN300-1592455-0.1g |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 0.1g |
$1019.0 | 2023-07-10 | ||
| Enamine | EN300-1592455-10.0g |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 10.0g |
$4974.0 | 2023-07-10 | ||
| Enamine | EN300-1592455-2500mg |
2,5-dibromo-3-isocyanatopyridine |
2649083-40-7 | 2500mg |
$2268.0 | 2023-09-23 |
2,5-Dibromo-3-isocyanatopyridine 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
2649083-40-7 (2,5-Dibromo-3-isocyanatopyridine) 関連製品
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
